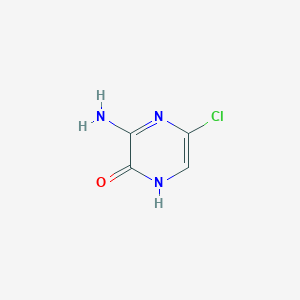

3-Amino-5-chloropyrazin-2-ol

Description

Properties

IUPAC Name |

3-amino-5-chloro-1H-pyrazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O/c5-2-1-7-4(9)3(6)8-2/h1H,(H2,6,8)(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHDYLAMSIRNDDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=O)N1)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-chloropyrazin-2-ol typically involves the reaction of 2-amino-5-chloropyrazine with appropriate reagents under controlled conditions. One common method includes the use of N-chlorosuccinimide (NCS) in the presence of a base such as sodium hydroxide (NaOH) to introduce the chlorine atom at the 5-position of the pyrazine ring .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-chloropyrazin-2-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and chloro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

3-Amino-5-chloropyrazin-2-ol is being explored for its potential as a lead compound in drug development. Its structural properties allow it to interact with various biological targets, making it a candidate for developing new pharmaceuticals.

Case Study: Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, modifications to the amino group have been shown to enhance activity against specific bacterial strains, making this compound a focal point in the search for new antibiotics .

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactive nature allows it to participate in various chemical reactions, including nucleophilic substitutions and cyclization processes.

Data Table: Reactions Involving this compound

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Reacts with alkyl halides to form amines | 85 |

| Cyclization | Forms pyrazine derivatives under acidic conditions | 75 |

| Oxidation | Converts amino group to nitro or carbonyl groups | 70 |

Biological Research

The compound's interaction with biological systems is an area of active investigation. Studies have shown that it can modulate enzyme activity, potentially leading to therapeutic applications in cancer treatment and other diseases.

Case Study: Kinase Inhibition

Research into kinase inhibitors has revealed that compounds related to this compound can inhibit specific kinase pathways involved in cancer cell proliferation. A study demonstrated that derivatives of this compound showed IC50 values in the low micromolar range against various kinases, suggesting their potential as anticancer agents .

Mechanism of Action

The mechanism of action of 3-Amino-5-chloropyrazin-2-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing inflammation and pain .

Comparison with Similar Compounds

2-Amino-5-chloropyrazine

3-Chloro-5-methylpyrazin-2-amine

- Molecular Formula : C₅H₆ClN₃

- Molecular Weight : 143.57 g/mol .

- Structural Differences : Contains a methyl (–CH₃) group at position 5 instead of –Cl and lacks –OH.

- Implications: The methyl group increases lipophilicity, enhancing membrane permeability but reducing polarity. Applications: Potential use in drug discovery for metabolic stability optimization .

5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine

- Molecular Formula : C₇H₆ClN₅

- Molecular Weight : 195.61 g/mol .

- Structural Differences : Pyridine core (vs. pyrazine) with a triazole substituent at position 4.

- Safety: Hazard statements include H302 (harmful if swallowed) and H315 (skin irritation), indicating higher toxicity than non-triazole analogs .

5-Chloro-3-nitropyridin-2-ol

- Molecular Formula : C₅H₃ClN₂O₃

- Molecular Weight : 174.55 g/mol .

- Structural Differences: Nitro (–NO₂) group at position 3 on a pyridine ring.

- Implications :

Comparative Data Table

Key Research Findings

- Solubility Trends: Hydroxyl-containing compounds (e.g., this compound and 5-chloro-3-nitropyridin-2-ol) are expected to exhibit higher aqueous solubility than methyl- or triazole-substituted analogs .

- Toxicity : Triazole derivatives (e.g., 5-chloro-6-(triazol-2-yl)pyridin-3-amine) show higher hazard risks (H302, H315) compared to simpler pyrazine analogs .

- Synthetic Utility: Chloro and amino groups in pyrazines/pyridines facilitate cross-coupling reactions, making them valuable in medicinal chemistry .

Biological Activity

3-Amino-5-chloropyrazin-2-ol is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a pyrazine ring substituted with an amino group at the 3-position and a chloro group at the 5-position, along with a hydroxyl group at the 2-position. This unique combination of functional groups contributes to its distinct chemical reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing efficacy in inhibiting growth. Its mechanism of action may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. It appears to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro studies demonstrate that this compound reduces the production of pro-inflammatory cytokines and nitric oxide (NO) in activated macrophages .

Case Study:

A study investigated the compound's effects on lipopolysaccharide (LPS)-induced inflammation in microglial cells. Results showed that treatment with this compound significantly decreased LPS-induced NO production and pro-inflammatory cytokine release, suggesting its potential as a therapeutic agent for neuroinflammatory conditions .

Anticancer Activity

Recent research has explored the anticancer properties of this compound. In vitro assays revealed that it exhibits cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The compound's mechanism may involve induction of apoptosis and inhibition of cell proliferation .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 15 |

| HeLa | 12 |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. It may inhibit key enzymes involved in inflammatory pathways and disrupt cellular processes critical for cancer cell survival. For instance, its interaction with COX enzymes leads to reduced production of inflammatory mediators, while its cytotoxic effects on cancer cells may result from apoptosis induction via mitochondrial pathways .

Q & A

Q. Basic Research Focus

- ¹H/¹³C NMR : Confirm substituent positions and tautomeric forms (e.g., pyrazinone vs. hydroxypyrazine). DMSO-d₆ is preferred to observe NH/OH proton exchange .

- FT-IR : Identify functional groups (e.g., N-H stretch at 3300–3400 cm⁻¹, C=O/C=N at 1650–1700 cm⁻¹) .

- HPLC-MS : Assess purity and detect trace impurities using reverse-phase C18 columns with UV detection at 254 nm .

How should experimental designs account for stability variations in different solvents?

Advanced Research Focus

Stability studies should include:

- Solvent Screening : Test solubility and degradation kinetics in polar (DMSO, water) vs. nonpolar (toluene) solvents.

- Accelerated Degradation Studies : Expose the compound to elevated temperatures (40–60°C) and UV light, monitoring via HPLC .

- pH-Dependent Stability : Assess hydrolysis rates in buffered solutions (pH 1–13). Basic conditions often accelerate dechlorination .

What storage conditions are critical for long-term stability?

Q. Basic Research Focus

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Humidity Control : Use desiccants (silica gel) to avoid hygroscopic decomposition .

- Solvent Compatibility : For stock solutions, use anhydrous DMSO or ethanol to minimize hydrolysis .

How can computational modeling predict reactivity in nucleophilic substitution reactions?

Q. Advanced Research Focus

- Molecular Orbital Analysis : Use software like Gaussian or MOE to calculate Fukui indices, identifying electrophilic sites (e.g., C-5 chlorine) prone to substitution .

- Transition State Modeling : Simulate SNAr (nucleophilic aromatic substitution) mechanisms with explicit solvent models to predict reaction barriers .

What impurities are commonly observed during synthesis, and how are they mitigated?

Q. Basic Research Focus

- Byproducts : 3,5-Dichloropyrazin-2-ol (from over-chlorination) or 5-amino-3-hydroxypyrazine (incomplete chlorination).

- Mitigation : Optimize reaction time and reagent stoichiometry. Use quenching steps (e.g., NaHCO₃ wash) to remove excess POCl₃ .

How can this compound be evaluated for biological activity?

Q. Advanced Research Focus

- Target Docking Studies : Screen against kinase or protease targets using AutoDock Vina, leveraging its pyrazine core for π-π interactions .

- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) in cancer cell lines, noting the role of the chloro group in enhancing lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.